molecular formula C22H15Cl2N3O2S B5252790 N-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide

N-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide

Cat. No.: B5252790
M. Wt: 456.3 g/mol
InChI Key: JLMXXZWTPYHXFT-UHFFFAOYSA-N
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Description

N-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide is a complex organic compound with the molecular formula C22H15Cl2N3O2S. It is characterized by the presence of a benzoxazole ring, dichlorophenyl group, and a carbamothioyl linkage.

Properties

IUPAC Name

N-[[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O2S/c1-12-4-2-3-5-15(12)20(28)27-22(30)25-14-7-9-19-18(11-14)26-21(29-19)16-10-13(23)6-8-17(16)24/h2-11H,1H3,(H2,25,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMXXZWTPYHXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide typically involves multiple stepsThe final step involves the formation of the carbamothioyl linkage with 2-methylbenzamide under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to the desired therapeutic or biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide is unique due to its specific structural features, such as the combination of a benzoxazole ring with a dichlorophenyl group and a carbamothioyl linkage. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

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